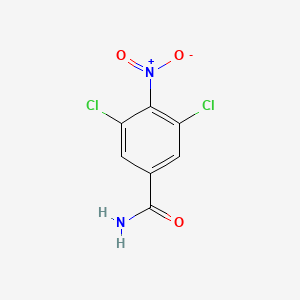

3,5-Dichloro-4-nitrobenzamide

Description

3,5-Dichloro-4-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the para position and chlorine atoms at the 3 and 5 positions on the benzene ring. This compound is primarily utilized in pharmacological and chemical research as an intermediate or synthetic precursor.

Properties

IUPAC Name |

3,5-dichloro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLCHLCPHAYEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-nitrobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-nitroaniline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.

Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.

Major Products Formed:

Substitution: Products with different substituents replacing the chlorine atoms.

Reduction: 3,5-Dichloro-4-aminobenzamide as a major product.

Scientific Research Applications

3,5-Dichloro-4-nitrobenzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Amino-3,5-dichloro-N-cyclopropyl-benzamide (CAS 60676-83-7)

- Structure: Differs by substitution of the nitro group with an amino (-NH₂) group and an N-cyclopropyl moiety.

- The cyclopropyl substituent may improve membrane permeability in pharmacological contexts.

- Applications : Used in high-purity (>95%) formulations for targeted drug discovery .

4-Chloro-N-(3,5-dimethylphenyl)benzamide (CAS 127292-04-0)

- Structure : Features a single chlorine at the para position and a 3,5-dimethylphenyl group on the amide nitrogen.

- Properties : The methyl groups introduce steric hindrance, reducing reactivity but enhancing lipophilicity. Safety data highlight moderate toxicity, requiring precautions during handling .

4-Nitrobenzamide Derivatives

- Examples : Substrates like 4-nitrobenzylamine and 4-nitrobenzoyl chloride are frequently employed in synthetic pathways (e.g., coupling with amines to form amides) .

- Reactivity : The nitro group facilitates electrophilic substitution reactions, while chloro substituents deactivate the ring, directing further functionalization to specific positions.

Comparison with Reduction Pathways :

- Nitro-to-amino reduction (e.g., using SnCl₂ in ethanol) is a critical step for generating diamines from nitro precursors. However, 3,5-Dichloro-4-nitrobenzamide’s nitro group remains intact in most applications, contrasting with labile derivatives like 4-aminobenzamides .

Physicochemical Properties

Biological Activity

Overview

3,5-Dichloro-4-nitrobenzamide is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. Its structure features two chlorine atoms and a nitro group attached to a benzamide framework, which contributes to its unique biological properties.

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-nitroaniline in the presence of a base such as pyridine, using solvents like N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired product . The compound's chemical reactivity allows for various transformations, including substitution and reduction reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against several bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that this compound can disrupt bacterial cell wall synthesis, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and the activation of caspases. Notably, it has displayed cytotoxic effects against breast cancer cell lines with an IC50 value indicating moderate potency .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Interaction with cellular enzymes |

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, such as proteins and enzymes involved in critical cellular processes. This interaction may lead to the inhibition of key metabolic pathways essential for cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against various bacterial strains, it was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to measure the zone of inhibition, confirming its potential as an antibacterial agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound triggers apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.